molecular formula C11H18N2 B14502086 N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine CAS No. 62896-19-9

N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine

Cat. No.: B14502086
CAS No.: 62896-19-9
M. Wt: 178.27 g/mol
InChI Key: JVAYGLCMEBGDJT-UHFFFAOYSA-N
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Description

N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amino groups (-NH~2~) attached to the benzene ring at the 1 and 4 positions, and a 2,2-dimethylpropyl group attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts: A catalyst, such as a Lewis acid (e.g., aluminum chloride), may be used to facilitate the reaction.

    Procedure: The 2,2-dimethylpropylamine is slowly added to a solution of benzene-1,4-diamine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine may involve larger-scale reactors and more efficient separation and purification techniques. Continuous flow reactors and automated systems can be employed to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups (-NO~2~) using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), nitric acid (HNO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), hydrogen gas (H~2~) with a palladium catalyst

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of nitro derivatives

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2,2-Dimethylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites on enzymes, altering their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diamine (p-Phenylenediamine): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.

    N,N’-bis(1-methylethyl)benzene-1,4-diamine: Contains isopropyl groups instead of the 2,2-dimethylpropyl group.

    N-phenyl-N’-propan-2-ylbenzene-1,4-diamine: Features a phenyl group and a propan-2-yl group.

Uniqueness

N~1~-(2,2-Dimethylpropyl)benzene-1,4-diamine is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different steric and electronic effects compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

62896-19-9

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-N-(2,2-dimethylpropyl)benzene-1,4-diamine

InChI

InChI=1S/C11H18N2/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7,13H,8,12H2,1-3H3

InChI Key

JVAYGLCMEBGDJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)N

Origin of Product

United States

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